molecular formula C10H11N4NaO5S B10761734 Carbazochrome sodium sulfonate CAS No. 942433-41-2

Carbazochrome sodium sulfonate

Cat. No.: B10761734
CAS No.: 942433-41-2
M. Wt: 322.28 g/mol
InChI Key: PDZKPUQLQNDXMQ-UHFFFAOYSA-M
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Description

Carbazochrome sodium sulfonate is a hemostatic agent primarily used to control bleeding. It is an oxidation product of adrenaline and is known for enhancing microcirculatory tone. This compound is particularly effective in promoting clotting and preventing blood loss from open wounds. It is commonly used in the treatment of capillary and parenchymal hemorrhage, intestinal bleeding, and thrombocytopenic purpura .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of carbazochrome sodium sulfonate involves several steps:

    Raw Materials Dissolution and Reaction: Purified water, carbazochrome, sodium bisulfite, and ascorbic acid are placed in a reaction tank. The mixture is heated while stirring until all solid substances are completely dissolved. The reaction is then maintained at a specific temperature to obtain a reaction solution.

    Decolorization and Separation: A decolorant is added to the reaction solution, and the mixture is stirred at a constant temperature for decolorization. After decolorization, the solution undergoes centrifugal filtration, and the residues are washed with purified water. The filtrates are combined to obtain a solution ready for crystallization.

    Crystallization: The pH value of the solution is adjusted with an alkaline substance, followed by cooling and standing to precipitate crystals.

    Refinement: The crystals are subjected to centrifugal filtration, washed, dried in a vacuum drying oven, and finally, this compound is obtained.

Industrial Production Methods: The industrial production of this compound follows similar steps but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The reaction yield can exceed 90%, and the purity of the final product can be more than 99% .

Chemical Reactions Analysis

Types of Reactions: Carbazochrome sodium sulfonate undergoes various chemical reactions, including:

    Oxidation: As an oxidation product of adrenaline, it can further undergo oxidation reactions.

    Reduction: It can be reduced under specific conditions to yield different products.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.

    Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Carbazochrome sodium sulfonate has a wide range of scientific research applications:

Mechanism of Action

Carbazochrome sodium sulfonate exerts its effects by interacting with α-adrenoreceptors on the surface of platelets. These receptors are Gq-coupled and activate the phospholipase C (PLC) inositol trisphosphate (IP3)/diacylglycerol (DAG) pathway, leading to an increase in intracellular calcium levels. This increase in calcium triggers a series of events that result in platelet aggregation and the formation of a platelet plug, effectively ceasing blood flow from open wounds .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific mechanism of action involving α-adrenoreceptors and its ability to enhance microcirculatory tone. Unlike some other hemostatic agents, it does not significantly affect blood pressure or heart rate, making it a safer option for patients with cardiovascular concerns .

Properties

IUPAC Name

sodium;5-(carbamoyldiazenyl)-6-hydroxy-1-methyl-2,3-dihydroindole-2-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O5S.Na/c1-14-7-4-8(15)6(12-13-10(11)16)2-5(7)3-9(14)20(17,18)19;/h2,4,9,15H,3H2,1H3,(H2,11,16)(H,17,18,19);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDZKPUQLQNDXMQ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(CC2=CC(=C(C=C21)O)N=NC(=O)N)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N4NaO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9022732, DTXSID40873058
Record name Carbazochrome sodium sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9022732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium (5E)-5-(2-carbamoylhydrazinylidene)-1-methyl-6-oxo-2,3,5,6-tetrahydro-1H-indole-2-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40873058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51460-26-5, 942433-41-2
Record name Carbazochrome sodium sulfonate [INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051460265
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbazochrome sodium sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9022732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium (5E)-5-(2-carbamoylhydrazinylidene)-1-methyl-6-oxo-2,3,5,6-tetrahydro-1H-indole-2-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40873058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium 5-(carbamoylhydrazono)-2,3,5,6-tetrahydro-1-methyl-6-oxo-1H-indole-2-sulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.051.998
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name CARBAZOCHROME SODIUM SULFONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J0I08M946E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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